molecular formula C16H18N4O2 B2561370 {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol CAS No. 866131-42-2

{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol

Cat. No.: B2561370
CAS No.: 866131-42-2
M. Wt: 298.346
InChI Key: FZUIHTYEWWWINK-UHFFFAOYSA-N
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Description

{4-[(4-Methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol is a pyrazolo[3,4-b]pyridine derivative characterized by a methanol substituent at position 5, a 4-methoxybenzylamino group at position 4, and a methyl group at position 1. This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-b]pyridine scaffold, which is prevalent in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20-16-14(9-19-20)15(12(10-21)8-18-16)17-7-11-3-5-13(22-2)6-4-11/h3-6,8-9,21H,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIHTYEWWWINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxybenzyl group and the methanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Installation of the 5-Methanol Group

The methanol group at position 5 may originate from hydrolysis of an ester or reduction of a ketone. For example:

  • Decarboxylation : Reaction of ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with piperidine derivatives, followed by hydrolysis .

  • Reduction : Ketone reduction using LiAlH₄ or NaBH₄.

Reaction Type Reagents Conditions Outcome
Hydrolysis/Decarboxylation Ethyl ester, aqueous acid/base, heatReflux, 2–4 hours5-hydroxymethyl substituent

Pyrazolo[3,4-b]pyridine Formation

  • Condensation : The α-methylene group of a pyrazolone reacts with an aldehyde to form a benzylidene intermediate .

  • Cyclization : The intermediate undergoes ring-opening and cyclization to form the fused heterocycle .

  • Oxidation : Atmospheric oxygen or disproportionation oxidizes the dihydropyridine to the aromatic pyridine ring .

Structural and Functional Insights

  • Stability : The fused pyrazolo[3,4-b]pyridine system is stabilized by aromaticity, resisting hydrolytic degradation .

  • Reactivity : The methoxybenzylamino group may act as a leaving group in further reactions, while the methanol group could participate in esterification or oxidation .

Challenges and Optimization

  • Regioselectivity : Synthesis of the pyrazolo[3,4-b]pyridine core may require careful control of electrophilic sites .

  • Yield : Reaction conditions (e.g., solvent, catalyst) significantly impact yields, particularly in multicomponent reactions .

  • Purity : Intermediate isolation (e.g., benzylidene derivatives) may be necessary to avoid byproduct formation .

Biomedical Implications

Pyrazolo[3,4-b]pyridines exhibit diverse biological activities, including antitumor and cytotoxic effects . The methoxybenzylamino and methanol groups may modulate solubility and target binding, making this compound a candidate for drug discovery .

Scientific Research Applications

Physical Properties

  • Boiling Point : Predicted at approximately 646.7 °C
  • Density : Estimated to be around 1.49 g/cm³

Synthesis of {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol

The synthesis typically involves several key steps:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the methoxybenzyl group.
  • Addition of the methanol moiety.

Optimized reaction conditions are essential for achieving high yields and purity, with common techniques including continuous flow synthesis and automated reaction systems to enhance efficiency in industrial settings.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is instrumental in studying various reaction mechanisms and can undergo several chemical reactions such as oxidation, reduction, and substitution.

Biology

Biochemically, this compound is utilized in assays to investigate enzyme interactions and cellular processes. Its ability to inhibit specific enzymes involved in cancer progression highlights its potential as a therapeutic agent.

Medicine

The medicinal applications are particularly promising; compounds within the pyrazolo[3,4-b]pyridine class have shown efficacy in targeting molecular pathways relevant to cancer treatment. Research indicates that derivatives can exhibit significant anti-proliferative effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range against lung (A549) and colorectal (HCT-116) cancer cells.

Industry

In industrial applications, this compound may be used in producing specialty chemicals and materials with unique properties due to its distinctive structure.

Mechanism of Action

The mechanism of action of {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Ethyl 4-[(4-Methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 61369-38-8)

  • Structural Differences: Replaces the methanol group with an ethyl ester at position 3.
  • Synthesis: Prepared via condensation of 5-amino-3-methyl-1-phenylpyrazole with aldehydes in ionic liquids, followed by esterification .
  • Applications : Intermediate in synthesizing bioactive pyrazolo[3,4-b]pyridines; lacks direct biological data but shares synthetic pathways with anticancer candidates .

5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Structural Differences: Bromine substitution at position 5 instead of methanol; retains the 4-methoxybenzyl group.
  • Physicochemical Properties : Bromine increases molecular weight (MW = 357.2 vs. 338.4 for the target compound) and lipophilicity (logP ~3.1), which may improve blood-brain barrier penetration but reduce solubility .

N-(2-Chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (S37)

  • Structural Differences: Nitro and chloropyridine substituents replace the methanol and 4-methoxybenzylamino groups.
  • Physicochemical Properties : Nitro group introduces strong electron-withdrawing effects, reducing pKa (~4.2) and increasing reactivity. Higher logP (~2.9) than the target compound .
  • Biological Activity: Part of a kinase inhibitor series; IC50 values in the nanomolar range against specific cancer cell lines .

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid

  • Structural Differences : Acetic acid and hydroxyl groups at positions 5 and 6, respectively.
  • Physicochemical Properties : Carboxylic acid group (pKa ~2.8) enhances solubility in polar solvents but limits passive diffusion .
  • Applications: Potential use in metal chelation or as a building block for prodrugs .

3-(4-Methoxyphenyl)-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine (9a)

  • Structural Differences: Diphenyl substituents at positions 1 and 4; lacks the methanol group.
  • Physicochemical Properties : High aromaticity increases logP (~4.0), favoring lipid bilayer interaction but requiring formulation aids for solubility .
  • Biological Activity : Demonstrated moderate cytotoxicity (IC50 = 8.2 µM) in breast cancer models, highlighting the role of aryl groups in target binding .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via multicomponent reactions using aldehydes, amines, and pyrazole precursors under acidic or ionic liquid conditions .
  • Biological Relevance: Analogs with electron-withdrawing groups (e.g., nitro, bromine) show enhanced activity in kinase inhibition, while hydrophilic groups (methanol, carboxylic acid) improve solubility for parenteral formulations .
  • Optimization Strategies: Hybridizing the methanol group with ester prodrugs (e.g., ethyl ester) could balance solubility and bioavailability .

Biological Activity

The compound {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol, also referred to by its CAS number 1418199-15-1, is a member of the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

  • Molecular Formula : C16H18N4O2
  • Molar Mass : 298.34 g/mol
  • CAS Number : 1418199-15-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. Similar compounds within the pyrazolo[3,4-b]pyridine class have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have reported that related compounds demonstrate IC50 values in the low micromolar range against lung (A549) and colorectal (HCT-116) cancer cells, suggesting potent anti-cancer properties .

Table 1: Biological Activity of Related Pyrazolo Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 12bA549 (Lung Cancer)8.21EGFR Inhibition
Compound 12bHCT-116 (Colorectal Cancer)19.56EGFR Inhibition
Compound VVariousNanomolarATP Competitive Inhibitor

Case Studies and Research Findings

  • Anti-Cancer Activity : A study focusing on pyrazolo[3,4-b]pyridine derivatives highlighted their potential as anti-cancer agents. The lead compound exhibited significant inhibition of tumor growth in vivo models, correlating with in vitro findings that demonstrated apoptosis induction and cell cycle arrest at S and G2/M phases .
  • Mechanistic Insights : Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of EGFR, blocking its activity and leading to reduced cell proliferation . Additionally, flow cytometric analyses indicated an increase in the pro-apoptotic protein BAX relative to Bcl-2, further supporting the apoptotic mechanism .
  • Therapeutic Applications : The versatility of pyrazolo[3,4-b]pyridine derivatives extends beyond oncology; they have also been evaluated for their anti-inflammatory and neuroprotective properties . Their ability to modulate signaling pathways involved in inflammation positions them as potential candidates for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol, and how can purity be validated?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazolo[3,4-b]pyridine precursors and 4-methoxybenzaldehyde derivatives. For example, α,β-unsaturated ketones (e.g., 3a-c in ) are intermediates in such reactions. Post-synthesis, purity is validated using HPLC (>95% purity threshold) and characterized via 1H^1H-/13C^{13}C-NMR spectroscopy. Mass spectrometry (HRMS) confirms molecular weight. Solvent-free conditions (as in ) improve yield by reducing side reactions .

Q. How can structural ambiguities in this compound be resolved using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is critical. For pyrazolo[3,4-b]pyridine derivatives, SHELX software ( ) refines hydrogen bonding and torsion angles. For example, used C2/c monoclinic space groups (a=18.9343A˚,β=92.511a = 18.9343 \, \text{Å}, \beta = 92.511^\circ) to resolve trifluoromethyl and methoxyphenyl substituents. Multi-scan absorption corrections (e.g., SADABS) minimize data artifacts .

Q. What solubility and stability challenges arise during in vitro assays, and how are they mitigated?

  • Methodology : The methanol group at position 5 enhances hydrophilicity, but the 4-methoxybenzyl group introduces lipophilicity. Use polar aprotic solvents (DMSO) for stock solutions, diluted in PBS (pH 7.4) to avoid precipitation. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How do computational models (DFT, molecular docking) predict reactivity and bioactivity?

  • Methodology : DFT calculations (B3LYP/6-311++G(d,p)) optimize the compound’s geometry and electronic properties. Local reactivity descriptors (e.g., Fukui indices) identify nucleophilic sites like C7 ( ). Molecular docking (AutoDock Vina) screens against targets (e.g., PDE4 or tubulin), with binding affinities validated via IC50_{50} assays. CAM-B3LYP predicts UV-Vis spectra for photostability .

Q. How can contradictory data in biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?

  • Methodology : Contradictions arise from assay conditions (e.g., cell line sensitivity, concentration ranges). For instance, used human PBMCs for TNF-α inhibition (IC50_{50} = 38 nM) but rat models for emesis (pica D50_{50} = 24.3 mg/kg). Normalize data using therapeutic indices (e.g., pica D50_{50}/neutrophilia D50_{50} = 578 for EPPA-1) and cross-validate with orthogonal assays (e.g., α2-adrenoceptor reversal in mice) .

Q. What strategies optimize scale-up synthesis for preclinical studies while maintaining yield?

  • Methodology : Replace chromatographic purification with recrystallization (ethanol/water mixtures). Process Analytical Technology (PAT) monitors reaction progress via in situ FTIR. For example, achieved 84% yield for a pyrazolo[3,4-b]pyridine analogue using a one-pot protocol with NMR-guided endpoint detection .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action in nitric oxide-independent pathways?

  • Methodology : The pyrazolo[3,4-b]pyridine core interacts with soluble guanylyl cyclase (sGC), as seen in BAY 41-2272 ( ). Electrophilic substituents (e.g., methoxybenzyl) enhance cGMP elevation (ODQ-sensitive). Synergistic effects with NO donors are quantified via cyclic GMP ELISA and calcium influx blockade assays in vascular models .

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